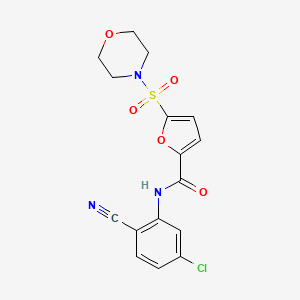
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide is a compound that combines an indolinone moiety with a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indolinone structure is known for its presence in various bioactive molecules, while the thiophene ring is a versatile heterocycle found in many pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide is a novel small molecule that primarily targets procaspase-3 , a key enzyme regulating apoptosis . This enzyme plays a crucial role in both extrinsic and intrinsic pathways of the apoptotic machinery .
Mode of Action
The compound interacts with procaspase-3, activating it and leading to the induction of apoptosis . This interaction results in notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the apoptotic pathways . Apoptosis, or programmed cell death, is a process linked to normal cellular growth and death. When abnormality occurs, cells keep dividing and can escape apoptosis, leading to the formation of tumors . By targeting and activating procaspase-3, this compound can induce apoptosis and ultimately cause the death of cancer cells .
Result of Action
The result of the compound’s action is the substantial induction of late cellular apoptosis, particularly in U937 cells . Some compounds in the same series have shown cytotoxicity equal to or superior to the positive control PAC-1, the first procaspase-3 activating compound . The most potent compound was found to be three to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)thiophene-3-carboxamide typically involves the condensation of 2-oxoindoline derivatives with thiophene-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indolinone and thiophene moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyindolinone derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis mechanisms.
Material Science: Thiophene derivatives are explored for their applications in organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also contain the indolinone moiety and are studied for their anticancer properties.
Thiophene-2-carboxamides: These compounds share the thiophene ring and are explored for their biological activities.
Uniqueness
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide is unique due to the combination of the indolinone and thiophene moieties, which may confer synergistic biological activities. Its ability to induce apoptosis through procaspase-3 activation distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJRMMRODNKUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)
![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)
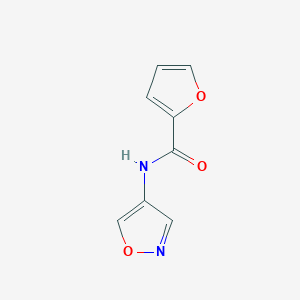
![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)
![1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2794143.png)
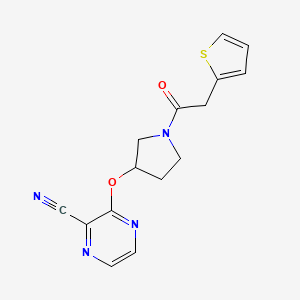
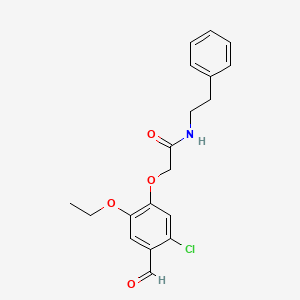
![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)
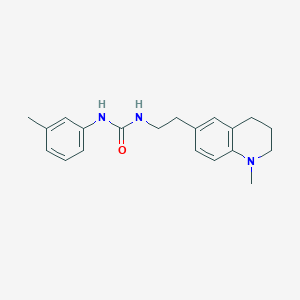
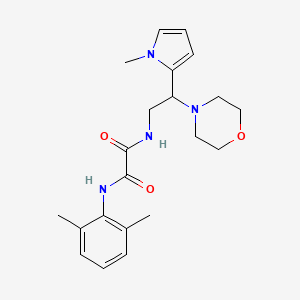
![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)
